molecular formula C4H6F4O3S B6222963 1-fluoropropan-2-yl trifluoromethanesulfonate CAS No. 2485721-62-6

1-fluoropropan-2-yl trifluoromethanesulfonate

Cat. No. B6222963
CAS RN: 2485721-62-6
M. Wt: 210.1
InChI Key:
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Description

1-Fluoropropan-2-yl trifluoromethanesulfonate (1-FPTS) is a unique compound with a wide range of applications in the scientific and industrial fields. It is a fluorinated alkyl sulfonate which is used in a variety of contexts including synthesis, research, and industrial processes. 1-FPTS is a highly versatile compound with a wide range of properties that make it attractive for a variety of uses.

Mechanism of Action

1-fluoropropan-2-yl trifluoromethanesulfonate is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is known that 1-fluoropropan-2-yl trifluoromethanesulfonate is able to react with a variety of substrates, including alcohols, amines, and carboxylic acids. The reaction is believed to involve the formation of a complex between 1-fluoropropan-2-yl trifluoromethanesulfonate and the substrate, which then undergoes a series of steps to produce the desired product.
Biochemical and Physiological Effects
1-fluoropropan-2-yl trifluoromethanesulfonate has been studied for its potential biochemical and physiological effects. It has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, 1-fluoropropan-2-yl trifluoromethanesulfonate has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-fluoropropan-2-yl trifluoromethanesulfonate has a number of advantages for use in laboratory experiments. It is highly soluble in organic solvents and is stable at a wide range of temperatures and pH levels. It is also non-toxic and non-mutagenic, making it safe for use in laboratory settings. However, 1-fluoropropan-2-yl trifluoromethanesulfonate is a highly reactive compound and must be handled with care. In addition, it can react with a variety of substrates, making it difficult to control the reaction.

Future Directions

1-fluoropropan-2-yl trifluoromethanesulfonate has a wide range of potential applications in the scientific and industrial fields. Future research should focus on further understanding its mechanism of action, as well as exploring its potential applications in pharmaceuticals, agriculture, and other industries. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 1-fluoropropan-2-yl trifluoromethanesulfonate. Finally, further research should be conducted to explore the potential advantages and limitations of using 1-fluoropropan-2-yl trifluoromethanesulfonate in laboratory experiments.

Synthesis Methods

1-fluoropropan-2-yl trifluoromethanesulfonate is synthesized by the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as aluminum chloride. The reaction is typically carried out at room temperature and the resulting compound is isolated by distillation.

Scientific Research Applications

1-fluoropropan-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a surfactant in the production of emulsions. It is also used in the synthesis of pharmaceuticals and in the manufacture of pesticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoropropan-2-yl trifluoromethanesulfonate involves the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride in the presence of a catalyst.", "Starting Materials": [ "1-fluoropropan-2-ol", "trifluoromethanesulfonic anhydride", "catalyst" ], "Reaction": [ "Add 1-fluoropropan-2-ol to a reaction flask", "Add trifluoromethanesulfonic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to quench the reaction", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer", "Concentrate the organic layer under reduced pressure to obtain 1-fluoropropan-2-yl trifluoromethanesulfonate as a colorless liquid" ] }

CAS RN

2485721-62-6

Product Name

1-fluoropropan-2-yl trifluoromethanesulfonate

Molecular Formula

C4H6F4O3S

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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